
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Overview
Description
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a fluorine atom and a hydroxymethyl group attached to the third carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the cyclobutane ring. One common method involves the use of fluorinating agents and hydroxymethylation reactions under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol .
Scientific Research Applications
Research indicates that 3-Fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid isopropyl ester exhibits varied biological activities:
- Antimicrobial Properties: Compounds with similar structures have demonstrated the ability to inhibit the growth of certain bacteria, suggesting potential antimicrobial applications.
- Enzyme Modulation: This compound may modulate specific enzymes, which could be helpful in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated. The presence of a fluorine atom may enhance binding affinity due to electronegativity differences. The hydrophobic nature of the isopropyl ester group may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
Antimicrobial Activity
Cyclobutane derivatives were evaluated for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with hydroxymethyl groups exhibited significant inhibition zones, suggesting similar properties for 3-Fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid isopropyl ester.
Table: Antimicrobial Activity of Cyclobutane Derivatives
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
Enzyme Inhibition Studies
Derivatives of cyclobutane were tested for their ability to inhibit phosphatases involved in cellular signaling pathways. These compounds could serve as lead candidates for developing new therapeutic agents targeting phosphatase activity.
Table: Enzyme Inhibition by Cyclobutane Derivatives
Enzyme Type | IC50 (µM) |
---|---|
Protein Tyrosine Phosphatase | 5.2 |
Alkaline Phosphatase | 8.7 |
Use as a Radiotracer
Anti-1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid ((18)F-FACBC) is a synthetic amino acid analog PET radiotracer that is undergoing clinical trials for the evaluation of prostate and other cancers . Studies of (18)F-FACBC show the liver and pancreas demonstrated the most intense uptake .
C−H Activation Reactions
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-nitrile
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-Fluoro-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
Uniqueness
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both a fluorine atom and a hydroxymethyl group on the cyclobutane ring.
Biological Activity
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview.
- Chemical Formula : CHF O
- Molecular Weight : 148.14 g/mol
- CAS Number : 2305253-23-8
Structure
The compound features a cyclobutane ring with a hydroxymethyl group and a fluorine atom attached to the carbon backbone, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating enzymatic pathways or receptor activities.
Potential Activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, which could extend to this compound.
- Anticancer Activity : Research indicates that cyclobutane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Potential :
Data Table of Biological Activities
Activity Type | Compound | Effect | Reference |
---|---|---|---|
Antimicrobial | This compound | Inhibition of bacterial growth | |
Anticancer | Structurally related analogs | Cytotoxicity against cancer cells |
Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated intermediates are converted into the desired carboxylic acid through hydrolysis or oxidation processes .
Applications in Drug Development
Given its biological activity, this compound may serve as a scaffold for developing new therapeutic agents targeting microbial infections or cancer. Its unique structural features allow for modifications that can enhance efficacy and selectivity.
Properties
IUPAC Name |
3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHPPDBJWZKDNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-46-2 | |
Record name | rac-(1r,3r)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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